S-(2-Fluoroethyl)isothiourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
44604-90-2 |
|---|---|
Molecular Formula |
C3H7FN2S |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-fluoroethyl carbamimidothioate |
InChI |
InChI=1S/C3H7FN2S/c4-1-2-7-3(5)6/h1-2H2,(H3,5,6) |
InChI Key |
OOOBJDSBUDMEPW-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)F |
Canonical SMILES |
C(CSC(=N)N)F |
Synonyms |
S-(2-fluoroethyl)isothiourea |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Fluoroethyl Isothiourea and Analogues
Non-Radiosynthetic Pathways for S-(2-Fluoroethyl)isothiourea
The synthesis of the non-radioactive, or 'cold', this compound serves as a crucial prerequisite for characterization and as a reference standard for its radiolabeled counterpart. acs.orgnih.gov The primary methods revolve around the direct functionalization of thiourea (B124793).
S-Alkylation Reactions of Thiourea with Fluoroethylating Agents
The most direct and conventional method for synthesizing this compound is the S-alkylation of thiourea. acs.orgnih.gov This reaction involves treating thiourea with an appropriate fluoroethylating agent. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the fluoroethyl group and displacing a leaving group.
Commonly used fluoroethylating agents for this purpose include 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) or 2-fluoroethyl sulfonates (e.g., 2-fluoroethyl tosylate). The reaction is typically performed in a suitable solvent, and heating may be required to drive the reaction to completion. researchgate.net The resulting product is an isothiouronium salt.
| Reactant 1 | Fluoroethylating Agent (Reactant 2) | General Conditions | Product |
| Thiourea | 2-Fluoroethyl Tosylate | Polar solvent, Heat | S-(2-Fluoroethyl)isothiouronium Tosylate |
| Thiourea | 2-Fluoroethyl Bromide | Alcohol solvent, Reflux | S-(2-Fluoroethyl)isothiouronium Bromide |
| Thiourea | 2-Fluoroethyl Iodide | Methanol, Heat | S-(2-Fluoroethyl)isothiouronium Iodide |
Exploration of Alternative Synthetic Routes for S-Substituted Isothioureas
While direct alkylation is standard, research into the synthesis of the broader class of S-substituted isothioureas has yielded several innovative methods. These alternatives aim to improve efficiency, substrate scope, and environmental friendliness.
Electrochemical Synthesis : A method has been developed for the synthesis of isothiourea derivatives via an electrocatalytic three-component reaction of thiols, isocyanides, and amines. keaipublishing.com This approach avoids the need for heavy metal catalysts and stoichiometric oxidants, offering high atomic economy and good functional group tolerance. keaipublishing.com
Visible-Light-Induced Reactions : A novel strategy involves the selective 1,2-carboimination between oxime esters and isothiocyanates under visible-light catalysis. researchgate.net This method functionalizes the C=S bond, bypassing the formation of thiourea intermediates and enabling a one-step synthesis of S-alkyl isothioureas under mild conditions. researchgate.net
Domino Reactions : A domino alkylation-cyclization reaction of propargyl bromides with thioureas, performed under microwave irradiation, provides a rapid and high-yield route to functionalized 2-aminothiazoles, which are derived from isothiourea intermediates. organic-chemistry.org
Alkylation with Alcohols : A convenient and low-cost alternative to using toxic alkyl halides involves the alkylation of ethylenethiourea (B1671646) with various alcohols in the presence of aqueous acids like HCl, HBr, or HI, which generates the S-alkyl-isothioureas in high yield. researchgate.net
| Method | Key Reactants | Key Features | Reference |
| Electrochemical Reaction | Thiols, Isocyanides, Amines | Metal-free, oxidant-free, high atom economy. | keaipublishing.com |
| Visible-Light Catalysis | Oxime esters, Isothiocyanates | One-step synthesis, mild conditions, avoids thiourea intermediate. | researchgate.net |
| Domino Reaction | Propargyl bromides, Thioureas | Microwave-assisted, rapid, high yields. | organic-chemistry.org |
| Alkylation with Alcohols | Ethylenethiourea, Alcohols, Acid | Low-cost, avoids toxic alkylating agents. | researchgate.net |
Catalytic Approaches in Isothiourea Synthesis
Catalysis offers a powerful tool for enhancing the synthesis of isothioureas, including the development of asymmetric methods for producing chiral molecules. acs.orgwiley.comnih.govresearchgate.net Chiral isothioureas have emerged as highly effective organocatalysts for a variety of enantioselective transformations. wiley.comresearchgate.net
Recent advances include the first catalyst-controlled asymmetric synthesis of optically active bicyclic isothioureas. acs.orgnih.gov This was achieved by the catalytic, enantioselective functionalization of an enolizable template with various electrophiles using squaramide/tertiary amine organocatalysts. acs.org Furthermore, electrochemical methods represent a form of catalysis that enables the synthesis of isothiourea derivatives without the need for heavy metal catalysts. keaipublishing.com Other strategies include copper-catalyzed cross-coupling reactions of mercaptothioureas with aryl halides or aryl boronic acids. rhhz.netresearchgate.net
Radiochemical Synthesis of S-(2-[¹⁸F]Fluoroethyl)isothiourea
Nucleophilic [¹⁸F]Fluorination Strategies for Fluoroethyl Precursors
The first critical step in the radiosynthesis is the production of an [¹⁸F]fluoroethylating agent. This is typically achieved via a nucleophilic substitution reaction using no-carrier-added [¹⁸F]fluoride.
[¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O. frontiersin.orgnih.gov Because the fluoride (B91410) ion is poorly nucleophilic in water, it must be rigorously dried and activated. frontiersin.orgacs.org This is commonly done by trapping the [¹⁸F]fluoride on an anion exchange cartridge, eluting it with a solution containing a phase-transfer catalyst like Kryptofix 2.2.2. (K₂₂₂) and a base (e.g., potassium carbonate), and then performing azeotropic drying with acetonitrile. nih.govacs.org
The activated "[¹⁸F]F⁻/K₂₂₂/K₂CO₃" complex is then reacted with a precursor molecule containing a good leaving group. For producing [¹⁸F]fluoroethylating agents, precursors like 1,2-dibromoethane (B42909) or ethylene (B1197577) glycol bis-tosylate are common. researchgate.netuni-mainz.de The reaction yields a volatile, radiolabeled agent such as 2-bromo-1-[¹⁸F]fluoroethane or 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), which can often be purified by distillation or solid-phase extraction (SPE) cartridges. uni-mainz.denih.gov
| Precursor | Leaving Groups | Resulting [¹⁸F]Agent | Typical Conditions | Reference |
| 1,2-Dibromoethane | Bromine | 2-Bromo-1-[¹⁸F]fluoroethane | [¹⁸F]F⁻/K₂₂₂/K₂CO₃, MeCN, 70°C | uni-mainz.de |
| Ethylene glycol bis-tosylate | Tosylate | 2-[¹⁸F]Fluoroethyl tosylate | [¹⁸F]F⁻/K₂₂₂/K₂CO₃, MeCN, 90°C | researchgate.netrsc.org |
| Ethylene glycol bis-triflate | Triflate | 2-[¹⁸F]Fluoroethyl triflate | [¹⁸F]F⁻/K₂₂₂/K₂CO₃, MeCN | acs.org |
S-Alkylation with [¹⁸F]Fluoroethylating Agents
The successful radiochemical synthesis of S-(2-[¹⁸F]fluoroethyl)isothiourea allows for its evaluation as a potential PET tracer for imaging inducible nitric oxide synthase (iNOS) levels in vivo. acs.orgnih.govresearchgate.net
Automated Radiosynthesis Methodologies for [¹⁸F]FEITU
The radiosynthesis of [¹⁸F]FEITU is typically achieved through the S-alkylation of thiourea using a fluoroethylating agent, such as 2-[¹⁸F]fluoroethyl triflate (¹⁸FCH₂CH₂OTf). nih.govacs.org While manual synthesis is possible, the field of radiopharmaceutical production has increasingly shifted towards automated methods to enhance efficiency, reproducibility, and operator safety.
Automation of radiosynthesis significantly reduces synthesis time compared to manual methods. nih.gov Fully automated systems integrate multiple steps into a single module, often utilizing disposable cassettes to prevent cross-contamination. bjrs.org.br For the production of ¹⁸F-labeled tracers, these modules typically perform the trapping of aqueous [¹⁸F]fluoride produced from a cyclotron, followed by azeotropic drying. The dried [¹⁸F]fluoride is then used for the nucleophilic substitution reaction to create the 2-[¹⁸F]fluoroethyl moiety, which subsequently reacts with a precursor like thiourea to form [¹⁸F]FEITU. nih.govacs.org
Purification is a critical step that is also integrated into automated systems. While High-Performance Liquid Chromatography (HPLC) has been a standard technique, many modern automated methods employ solid-phase extraction (SPE) cartridges for purification. bjrs.org.brnih.gov This approach simplifies the process and can provide PET tracers with high chemical and radiochemical purity. nih.gov Various commercial automated synthesis modules, such as the GE TRACERlab™ or FASTlab™, and other robotic systems are frequently used for producing different ¹⁸F-labeled radiopharmaceuticals and can be adapted for the synthesis of [¹⁸F]FEITU. bjrs.org.brrsc.orgresearchgate.net
Table 1: Features of Automated Radiosynthesis Systems
| Feature | Description | Advantage | Example Systems |
|---|---|---|---|
| Single Module Integration | Combines synthesis, purification, and formulation in one unit. | Streamlined workflow, reduced footprint in hot cell. nih.gov | GE TRACERlab™, ANATEC Robotic System bjrs.org.brresearchgate.net |
| Disposable Cassettes | Pre-assembled, single-use kits containing all necessary reagents and tubing. | Avoids cross-contamination, simplifies setup, ensures GMP compliance. bjrs.org.br | GE FASTlab™ rsc.org |
| SPE Purification | Use of solid-phase extraction cartridges for product purification. | Faster than traditional HPLC, eliminates need for complex equipment. nih.gov | Common in many modern modules. |
| Reduced Synthesis Time | Automation of sequential steps leads to a faster overall process. | Higher decay-corrected yields, increased production capacity. nih.gov | General benefit of automation. |
Radiochemical Purity and Molar Activity Considerations in Research Synthesis
The quality of a radiotracer is defined by several key parameters, with radiochemical purity and molar activity being paramount for reliable and interpretable PET imaging results.
Radiochemical Purity
Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. unideb.hu For [¹⁸F]FEITU, this means ensuring that the vast majority of the ¹⁸F isotope is incorporated into the this compound molecule, rather than existing as free [¹⁸F]fluoride or other radiolabeled byproducts. High radiochemical purity is essential to guarantee that the detected PET signal accurately reflects the distribution of the target tracer.
Syntheses of [¹⁸F]FEITU have been reported to achieve high radiochemical purity. nih.govacs.org Analytical methods like HPLC are the standard for determining the radiochemical purity of ¹⁸F-labeled radiopharmaceuticals such as [¹⁸F]FET and [¹⁸F]FDG. unideb.hu For many tracers produced via automated synthesis, radiochemical purity is consistently greater than 99%. researchgate.netnih.govnih.gov The addition of stabilizers, such as ethanol, can also help maintain high radiochemical purity by reducing radiolysis, especially at high radioactive concentrations. sid.ir
Molar Activity (Aₘ)
Molar activity (often referred to as specific activity) is the ratio of the radioactivity of a compound to the total mass of the compound (both radiolabeled and non-radiolabeled forms). d-nb.info It is typically expressed in units of gigabecquerels per micromole (GBq/μmol) or curies per micromole (Ci/μmol). d-nb.info A high molar activity is crucial for PET tracers that bind to specific, low-density targets like receptors or enzymes, as it allows for imaging without causing pharmacological effects or saturating the binding sites with the non-radioactive ("cold") version of the compound.
The synthesis of [¹⁸F]FEITU has been accomplished with high specific activity. nih.govacs.org A primary factor limiting molar activity is the unavoidable contamination with the stable isotope, fluorine-19 (¹⁹F). d-nb.info This contamination can originate from various sources, including the cyclotron target water, reagents, and fluorinated materials like Teflon tubing used in the synthesis apparatus. d-nb.inforesearchgate.net Minimizing this ¹⁹F contamination is key to achieving high molar activity. For context, the automated synthesis of other ¹⁸F-labeled tracers has yielded molar activities in the range of 125–137 GBq/μmol for [¹⁸F]FBAT and 40–147 TBq/mmol for [¹⁸F]FEBU. researchgate.netnih.gov
Table 2: Quality Control Parameters for [¹⁸F]FEITU and Comparable Radiotracers
| Parameter | Definition | Significance | Reported Values for ¹⁸F Tracers |
|---|---|---|---|
| Radiochemical Purity | Percentage of total radioactivity present as the desired radiochemical entity. unideb.hu | Ensures signal specificity and image quality. | >99% for [¹⁸F]FEBU and [¹⁸F]FBAT researchgate.netnih.gov |
| Molar Activity (Aₘ) | Ratio of radioactivity to the total molar amount of the compound (¹⁸F + ¹⁹F). d-nb.info | Crucial for receptor-binding tracers to avoid saturation and pharmacological effects. | 125–137 GBq/μmol for [¹⁸F]FBAT researchgate.net |
Chemical Reactivity and Mechanistic Investigations of S 2 Fluoroethyl Isothiourea Framework
Reaction Mechanisms of S-Alkylation in Isothiourea Formation
The synthesis of S-alkylisothioureas, including S-(2-Fluoroethyl)isothiourea, is most commonly achieved through the S-alkylation of thiourea (B124793). This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. jove.comprezi.compearson.comlibretexts.org In this process, thiourea acts as a potent sulfur nucleophile.
The mechanism proceeds as follows:
Nucleophilic Attack: The sulfur atom of thiourea, possessing a lone pair of electrons, attacks the electrophilic carbon of an alkylating agent. For the synthesis of the target compound, this agent is typically a 2-fluoroethyl halide (e.g., 1-fluoro-2-iodoethane (B1294473) or 2-fluoroethyl triflate). The nucleophilic sulfur attacks the carbon atom bearing the leaving group (halide or triflate), displacing it in a single, concerted step. pearson.comlibretexts.org
The general reaction is considered robust, high-yielding, and proceeds under relatively mild conditions. thieme-connect.com The use of thiourea is advantageous as it circumvents issues associated with using volatile and odorous thiols directly. libretexts.orglibretexts.org The resulting isothiouronium salt can then be used as is or can be hydrolyzed, typically with a mild base, to yield the corresponding thiol, although for many applications, the isothiourea moiety itself is the desired functional group. jove.comprezi.comlibretexts.org
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | jove.comprezi.compearson.com |
| Nucleophile | Thiourea (specifically, the sulfur atom) | libretexts.org |
| Electrophile | Alkylating agent (e.g., 2-fluoroethyl halide) | thieme-connect.com |
| Intermediate | S-Alkylisothiouronium salt | jove.comprezi.comlibretexts.org |
| Key Advantages | Avoids use of odorous thiols; forms stable, isolable intermediates. | libretexts.orglibretexts.org |
Derivatization Strategies for Structural Modification and Exploration
The this compound framework offers multiple sites for structural modification, enabling the exploration of chemical space for various applications, such as tuning biological activity or catalytic properties. Derivatization primarily targets the two nitrogen atoms of the isothiourea core. Common strategies include acylation and alkylation. jfda-online.comnih.govresearchgate.net
Acylation: The nitrogen atoms of the isothiourea can be acylated using reagents like acid anhydrides or acyl chlorides. researchgate.net This introduces an acyl group, forming N-acyl-S-alkylisothioureas. The regioselectivity of this reaction can sometimes be controlled by reaction conditions. scispace.com
Alkylation: Further alkylation can occur at the nitrogen atoms. For instance, S-methylisothioureas are frequently used as precursors to synthesize N-substituted and N,N'-disubstituted guanidines by reaction with amines, where the thiomethyl group acts as a good leaving group. beilstein-journals.org This strategy can be conceptually extended to the S-(2-fluoroethyl) analogue.
These derivatization reactions significantly expand the library of accessible isothiourea-based compounds. By introducing different functional groups, chemists can modulate properties such as lipophilicity, hydrogen-bonding capacity, and steric bulk, which is a common strategy in drug discovery and catalyst development. jfda-online.com For example, the synthesis of S-Alkyl-N-alkylisothioureas has been used to produce potent histamine (B1213489) H3 antagonists. researchgate.netcolab.ws
| Reaction Type | Reagent Class | Resulting Structure | Purpose | Reference |
|---|---|---|---|---|
| Acylation | Acid Anhydrides, Acyl Halides | N-Acyl-S-alkylisothiourea | Modify electronic properties, introduce new functional groups. | researchgate.netscispace.com |
| Alkylation | Alkyl Halides | N-Alkyl-S-alkylisothiourea | Increase substitution, modify steric/electronic profile. | nih.govresearchgate.net |
| Guanidine Formation | Amines | N,N'-Disubstituted Guanidine | Convert isothiourea into a different functional group. | beilstein-journals.org |
Isothiourea-Catalyzed Reactions and their Mechanistic Aspects (General)
In recent years, chiral isothioureas have emerged as powerful and versatile Lewis base organocatalysts for a wide range of asymmetric transformations. wiley.comrsc.org They operate by activating carboxylic acid derivatives (such as anhydrides or acyl imidazoles) to generate highly reactive intermediates. discovery.csiro.aunih.gov The catalytic power of isothioureas stems from their ability to form several key species, primarily acyl ammonium (B1175870), C(1)-ammonium enolate, and α,β-unsaturated acyl ammonium intermediates. wiley.comrsc.orgdanielromogroup.com
A general catalytic cycle begins with the nucleophilic attack of the isothiourea on an activated carbonyl compound (e.g., an acid anhydride), forming a chiral acyl ammonium salt. scispace.combeilstein-journals.org From this central intermediate, several reaction pathways can diverge:
Acyl Transfer: The activated N-acyl isothiouronium intermediate is a highly effective acylating agent, enabling processes like the kinetic resolution of racemic alcohols and amines with high enantioselectivity. beilstein-journals.orgnih.gov
[4+2] Cycloadditions (Annulations): In the presence of a base, the acyl ammonium intermediate can be deprotonated to form a C(1)-ammonium enolate. nih.govscispace.com This enolate can then act as a nucleophile in formal [4+2] cycloadditions with various Michael acceptors, leading to the synthesis of complex heterocyclic structures with excellent stereocontrol. scispace.comacs.org Computational studies have highlighted the importance of non-bonding interactions, such as 1,5-S···O interactions, in governing the stereochemical outcome of these annulations. nih.gov
[2+2] Cycloadditions: C(1)-ammonium enolates generated via isothiourea catalysis can also participate in [2+2] cycloadditions with electrophiles like ketones and isatins to form highly enantioenriched β-lactones. acs.orgnih.govfigshare.comnih.gov
α,β-Unsaturated Acyl Ammonium Intermediates: When starting with α,β-unsaturated carboxylic acid derivatives, the catalyst generates α,β-unsaturated acyl ammonium species. rsc.orgdanielromogroup.com These intermediates possess multiple electrophilic sites and have been utilized in conjugate additions and other annulation reactions. rsc.orgnih.gov
The catalyst is regenerated at the end of each cycle, allowing it to be used in substoichiometric amounts. The specific reaction pathway and product outcome can often be tuned by the choice of substrate, catalyst structure, and reaction conditions. nih.gov
| Reaction Type | Key Intermediate | Typical Substrates | Product Class | Reference |
|---|---|---|---|---|
| Acylative Kinetic Resolution | Acyl Ammonium | Racemic Alcohols/Amines, Anhydrides | Enantioenriched Esters/Amides | beilstein-journals.orgnih.gov |
| Formal [4+2] Cycloaddition | C(1)-Ammonium Enolate | Carboxylic Acids, Michael Acceptors | Dihydropyranones, Spirocycles | scispace.comacs.orgrsc.org |
| Formal [2+2] Cycloaddition | C(1)-Ammonium Enolate | Carboxylic Acids, Ketones/Isatins | β-Lactones | acs.orgfigshare.comnih.gov |
| Conjugate Addition | α,β-Unsaturated Acyl Ammonium | α,β-Unsaturated Esters, Nitroalkanes | Functionalized Carbonyls | rsc.orgnih.gov |
Applications in Radiochemistry Research and Tracer Development
S-(2-Fluoroethyl)isothiourea as a Precursor for Positron Emission Tomography (PET) Radiotracers
This compound serves as a key precursor for the synthesis of PET radiotracers. acs.orgnih.gov PET is a powerful, non-invasive imaging technique that allows for the three-dimensional visualization of physiological and biochemical processes in vivo. nih.govradiopaedia.org The utility of PET imaging is intrinsically linked to the availability of radiopharmaceuticals, which are biologically active molecules labeled with short-lived radionuclides like fluorine-18 (B77423) (¹⁸F). nih.govradiopaedia.org
The fluorine-18 isotope is favored in PET due to its near-ideal decay characteristics, including a 109.7-minute half-life and low positron energy, which results in high-resolution images. nih.govfrontiersin.org this compound, when labeled with ¹⁸F to become S-(2-[¹⁸F]Fluoroethyl)isothiourea, becomes a valuable tool for researchers. acs.orgnih.gov This radiolabeled version allows for the in vivo tracking and quantification of specific biological targets.
Development of Inducible Nitric Oxide Synthase (iNOS) Radiotracers
A primary application of this compound-based radiotracers is in the study of inducible nitric oxide synthase (iNOS).
The synthesis of S-(2-[¹⁸F]Fluoroethyl)isothiourea is achieved through the S-alkylation of thiourea (B124793) with a labeled precursor, specifically ¹⁸FCH₂CH₂OTf. acs.orgnih.gov This process yields the desired radiolabeled iNOS inhibitor with high radiochemical purity and specific activity. acs.orgnih.gov The development of such radiolabeled inhibitors is crucial for the non-invasive assessment of iNOS protein concentrations in living tissues, which can serve as a biomarker for various inflammatory diseases. nih.gov
Before preclinical studies, the nonradioactive version, this compound, was evaluated for its binding affinity and selectivity for iNOS. Research has shown that it exhibits a notable selectivity for iNOS over other isoforms like endothelial NOS (eNOS). acs.orgnih.gov Specifically, it was found to have a 9-fold higher selectivity for iNOS compared to eNOS. acs.orgnih.gov The inhibitory constant (IC₅₀) for S-(2-[¹⁸F]Fluoroethyl)isothiourea against iNOS has been reported to be 0.14 μM. nih.gov In vitro uptake studies using cell lines like the murine macrophage J774 have been instrumental in assessing the cellular uptake of these radiolabeled inhibitors in response to iNOS induction. acs.orgnih.govsnmjournals.org Increased cellular uptake was observed in cells with stimulated iNOS levels, and this uptake could be blocked under controlled conditions, demonstrating the specificity of the tracer. acs.orgnih.gov
Following successful in vitro evaluations, S-(2-[¹⁸F]Fluoroethyl)isothiourea has been assessed in preclinical animal models. acs.orgnih.gov Biodistribution studies in rats pre-treated with lipopolysaccharide (LPS) to induce iNOS expression have been conducted. acs.orgnih.gov These studies revealed significantly increased uptake of the radiotracer in organs known to have elevated iNOS levels post-LPS treatment, such as the liver, kidney, and heart at 10 minutes post-injection. acs.org The primary routes of clearance for similar radiotracers are typically renal and intestinal. nih.gov However, serum stability studies indicated that S-(2-[¹⁸F]Fluoroethyl)isothiourea metabolizes much more rapidly in vitro and in vivo compared to other similar tracers. acs.orgnih.gov
In Vitro Biological Evaluation of iNOS Binding Affinity and Selectivity
Comparison with Other [¹⁸F]-Labeled Radiotracers in Pre-clinical Imaging Research
S-(2-[¹⁸F]Fluoroethyl)isothiourea is one of several PET tracers developed to image iNOS. When compared to other inhibitors, it demonstrates competitive, and in some cases, superior properties. For instance, while S-[¹¹C]methylisothiourea is another iNOS selective inhibitor, S-(2-[¹⁸F]Fluoroethyl)isothiourea has a longer half-life due to the ¹⁸F label (109.7 min for ¹⁸F vs. 20.4 min for ¹¹C), which can be advantageous for imaging studies. nih.govfrontiersin.org
Other notable [¹⁸F]-labeled iNOS radiotracers include [¹⁸F]FFDI and [¹⁸F]iNOS-9. nih.govresearchgate.net [¹⁸F]FFDI has shown high affinity and selectivity for iNOS. nih.govresearchgate.net The development of a diverse range of such tracers allows researchers to select the most appropriate tool based on the specific requirements of their preclinical imaging research. mdpi.comnih.govnih.govnih.gov
Contributions to Fluorine-18 Radiochemistry Methodologies
The synthesis and application of S-(2-[¹⁸F]Fluoroethyl)isothiourea have contributed to the broader field of fluorine-18 radiochemistry. The methods developed for its synthesis, involving nucleophilic substitution with [¹⁸F]fluoride, are part of a larger toolkit of ¹⁸F-labeling strategies. nih.govnih.govfrontiersin.org These strategies are essential for incorporating the ¹⁸F atom into a wide variety of molecules that are not suited for direct fluorination. nih.gov The development of efficient labeling of precursors and subsequent purification techniques are critical for producing high-quality radiopharmaceuticals for PET imaging. researchgate.netresearchgate.net
Pharmacological and Biochemical Research Perspectives
Biochemical Interactions of S-(2-Fluoroethyl)isothiourea with Nitric Oxide Synthase Isoforms
Nitric oxide synthase exists in three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is induced by inflammatory stimuli and is calcium-independent. The differential roles of these isoforms in health and disease underscore the importance of developing isoform-selective inhibitors.
This compound has been identified as an inhibitor of nitric oxide synthase. In vitro studies have been conducted to determine its inhibitory potency against different NOS isoforms, typically expressed as the half-maximal inhibitory concentration (IC50). One study reported an IC50 value of 0.14 μM for the inhibition of iNOS by this compound. nih.gov
Table 1: In Vitro Inhibition of iNOS by this compound
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | iNOS | 0.14 nih.gov |
A key aspect of the biochemical profile of this compound is its selectivity for the iNOS isoform over the constitutive eNOS and nNOS isoforms. Research has shown that this compound exhibits a 9-fold higher selectivity for iNOS compared to eNOS. nih.govacs.orgresearchgate.net This preferential inhibition is a significant characteristic, as non-selective inhibition of NOS isoforms can lead to undesirable effects. For instance, inhibition of eNOS can impact blood pressure regulation. The ability to selectively target iNOS is particularly relevant in inflammatory conditions where this isoform is overexpressed. researchgate.net
Table 2: Selectivity Profile of this compound
| Compound | iNOS Selectivity vs. eNOS |
|---|---|
| This compound | 9-fold nih.govacs.orgresearchgate.net |
In Vitro Enzyme Inhibition Kinetics and Potency Studies
Structure-Activity Relationship (SAR) Studies of Related Thiourea (B124793) Derivatives in Pre-clinical Settings
The study of this compound is part of a broader investigation into the structure-activity relationships (SAR) of thiourea derivatives as NOS inhibitors. By systematically modifying the chemical structure of these compounds, researchers can identify key molecular features responsible for potency and selectivity.
For example, studies on N,N'-disubstituted thiourea derivatives have shown that, in general, these compounds inhibit the neuronal NOS isoform more effectively than the inducible isoform. rsc.org Furthermore, within this class, thioureas tend to exhibit higher inhibition for both isoenzymes compared to their urea (B33335) counterparts. rsc.org The exploration of various homologues of thiocitrulline has also contributed to understanding the structural requirements for potent and isoform-selective NOS inhibition. nih.gov Some novel thienylmethylthioureas have even been found to stimulate the activity of iNOS. mdpi.com These SAR studies are crucial for the rational design of new and improved NOS inhibitors with specific therapeutic applications.
Role as a Chemical Probe in Cellular and Molecular Biology Research
Beyond its direct pharmacological effects, this compound, particularly its radiolabeled form, serves as a valuable chemical probe for studying NOS in cellular and molecular biology.
The radiolabeled version of this compound, specifically S-(2-[18F]fluoroethyl)isothiourea, has been utilized in in vitro models to investigate its uptake and engagement with its target, iNOS. In one such study using the J774 macrophage cell line, a model system for iNOS induction, increased cellular uptake of the radiolabeled compound was observed in cells stimulated to express iNOS. nih.govacs.org This increased uptake could be blocked under controlled conditions, demonstrating the specificity of the interaction. nih.govacs.org These types of studies are instrumental in validating the utility of such compounds as tracers for imaging iNOS expression, for example, with positron emission tomography (PET). nih.govitn.pt
Future Directions in Academic Research of S 2 Fluoroethyl Isothiourea
Advancements in Synthetic Methodologies for Novel Analogues
The core S-alkylation of thiourea (B124793) remains a fundamental approach for synthesizing S-(2-Fluoroethyl)isothiourea and its analogues. acs.org However, the demand for greater molecular diversity to probe new biological targets necessitates the development of more advanced and efficient synthetic strategies. nih.govbeilstein-journals.org Future research will likely focus on:
Developing Novel Catalytic Systems: Exploring transition-metal-free and environmentally benign catalytic systems, such as those using copper or nickel catalysts, can offer more efficient and practical routes to a wider range of S-substituted isothioureas. researchgate.net
Combinatorial and High-Throughput Synthesis: Implementing combinatorial chemistry and high-throughput synthesis techniques will enable the rapid generation of large libraries of isothiourea derivatives. frontiersin.orgppd.com This will be crucial for screening against a broader range of biological targets beyond iNOS.
Stereoselective Synthesis: For analogues with chiral centers, developing stereoselective synthetic methods is paramount. This will allow for the investigation of the specific stereoisomers responsible for biological activity, leading to more potent and selective compounds. nih.gov
Fluorination Chemistry: Advances in late-stage fluorination techniques could provide more direct and versatile methods for introducing the critical fluoroethyl moiety or other fluorinated substituents into complex isothiourea scaffolds. researchgate.net
Exploration of New Pre-clinical Applications Beyond iNOS Targeting
While this compound is a known selective inhibitor of iNOS, the broader isothiourea class of compounds has shown a wide range of biological activities. acs.orgresearchgate.net This suggests that novel analogues of this compound could be developed for new pre-clinical applications.
Targeting Other Enzymes: Research has shown that isothiourea derivatives can inhibit other enzymes, including other isoforms of nitric oxide synthase (NOS), indoleamine 2,3-dioxygenase (IDO1), and carbonic anhydrases. nih.govresearchgate.netnih.gov Future studies will likely involve screening new analogues against a panel of enzymes to identify novel inhibitors. For example, some S-benzylisothiourea derivatives have been identified as inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO). researchgate.net
Neuroprotective and Cognition-Enhancing Agents: Certain isothiourea derivatives have demonstrated potential as neuroprotective and cognition-enhancing agents, for instance, by modulating NMDA receptors. acs.org This opens up avenues for designing this compound analogues with improved blood-brain barrier permeability and specific central nervous system targets.
Antimicrobial and Antiviral Activities: The benzothiazole (B30560) ring system, which can be incorporated into isothiourea structures, is a well-known pharmacophore in antimicrobial and antiviral drug discovery. mdpi.com Synthesizing and screening this compound analogues bearing such heterocyclic moieties could lead to the discovery of new anti-infective agents.
Radioprotective Properties: The radioprotective effects of some isothiourea derivatives have been linked to their NO-inhibitory activity. nih.gov This suggests that novel, potent, and selective iNOS inhibitors based on the this compound scaffold could be investigated as potential radioprotectors.
Computational Chemistry and Theoretical Studies on Molecular Interactions
Computational chemistry offers powerful tools to understand the molecular interactions of this compound and to guide the design of new analogues with improved properties. mdpi.comopenaccessjournals.combioscipublisher.com
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of this compound and its analogues within the active sites of target enzymes like iNOS. mdpi.comnih.gov Molecular dynamics simulations can then provide insights into the stability of these interactions and the conformational changes that occur upon binding. mdpi.com These studies can help rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a more accurate description of the electronic effects within the enzyme's active site, hybrid QM/MM methods can be employed. bioscipublisher.com This is particularly relevant for understanding the role of the fluorine atom in modulating the binding affinity and selectivity of this compound.
Pharmacophore Modeling and Virtual Screening: Based on the known active and inactive isothiourea derivatives, pharmacophore models can be developed. bioscipublisher.com These models can then be used for virtual screening of large compound libraries to identify new potential hits with diverse chemical scaffolds.
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues. bioscipublisher.com This can help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of drug discovery. frontiersin.org
Integration with Advanced Chemical Biology Techniques
The integration of this compound and its analogues with advanced chemical biology techniques can provide deeper insights into their mechanism of action and help identify new biological targets. wiley-vch.demdpi.com
Development of Chemical Probes: this compound can be modified to create chemical probes, such as biotinylated or fluorescently tagged versions. These probes can be used in affinity-based protein profiling experiments to identify the direct binding partners of the compound in a cellular context, potentially revealing off-target effects or new therapeutic targets.
Photoaffinity Labeling: The synthesis of photoactivatable analogues of this compound would enable photoaffinity labeling studies. mdpi.com This technique allows for the covalent cross-linking of the compound to its target protein upon UV irradiation, facilitating the unambiguous identification of the binding site.
Radiolabeling for PET Imaging: S-(2-[18F]Fluoroethyl)isothiourea has already been synthesized and evaluated as a potential positron emission tomography (PET) tracer for imaging iNOS levels in vivo. acs.orgnih.govnih.govresearchgate.net Future research could focus on developing second-generation radiotracers with improved pharmacokinetic properties and selectivity for imaging iNOS in various disease models. researchgate.net
Target Deconvolution Strategies: In cases where novel analogues exhibit interesting phenotypic effects without a known target, various target deconvolution strategies can be employed. mdpi.com These include genetic approaches like shRNA or CRISPR/Cas9 screening, and proteomic approaches like thermal proteome profiling (TPP) to identify the cellular targets responsible for the observed phenotype.
Q & A
What are the primary synthetic methodologies for S-(2-Fluoroethyl)isothiourea, and how do reaction conditions influence yield and purity?
Synthesis typically involves nucleophilic substitution or multicomponent reactions. For example, radiolabeled analogs like S-(2-[18F]fluoroethyl)isothiourea are synthesized via nucleophilic displacement of a tosyl or mesyl leaving group with [18F]fluoride, requiring anhydrous conditions and heating (60–90°C) to achieve 40–60% radiochemical yield . In non-radioactive routes, thiol-amine coupling under basic conditions (pH 8–10) with 2-fluoroethyl halides is common. Purification via reverse-phase HPLC or recrystallization ensures >95% purity. Impurities often arise from incomplete substitution or hydrolysis; monitoring via LC-MS is critical .
How can this compound be radiolabeled for positron emission tomography (PET) imaging, and what challenges arise in vivo?
Radiolabeling with fluorine-18 involves reacting precursor molecules (e.g., tosyl or mesyl derivatives) with [18F]KF/Kryptofix 2.2.2 in acetonitrile. Challenges include:
- Short half-life of 18F (110 min) : Requires rapid synthesis and purification.
- Metabolic instability : The thiourea moiety is prone to enzymatic degradation, necessitating pharmacokinetic studies to confirm tracer stability in blood plasma .
- Target specificity : Competitive binding assays (e.g., against nitric oxide synthase isoforms) validate selectivity before in vivo imaging .
What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of toxic hydrogen sulfide during decomposition.
- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation.
- Waste disposal : Neutralize with 10% sodium hypochlorite before disposal in designated biohazard containers .
How does this compound inhibit nitric oxide synthase (NOS), and what experimental assays quantify its efficacy?
It acts as a non-selective NOS inhibitor by competing with L-arginine at the catalytic site. Key assays:
- Enzymatic activity assays : Measure NADPH consumption or citrulline formation in recombinant NOS isoforms (iNOS, eNOS, nNOS). Reported Ki values range from 0.59 µM (iNOS) to 2.1 µM (eNOS) .
- Cellular models : LPS-stimulated macrophages quantify NO reduction via Griess reagent. Dose-response curves (1–100 µM) confirm IC50 values .
What structural modifications enhance the antimicrobial activity of this compound derivatives against multidrug-resistant pathogens?
- Electron-withdrawing substituents : Chloro or nitro groups on the benzyl ring (e.g., S-(3,4-dichlorobenzyl) derivatives) improve membrane penetration and target binding.
- Alkyl chain length : Ethyl or propyl spacers between thiourea and aromatic groups optimize interactions with bacterial efflux pumps. SAR studies show MIC values of 4–8 µg/mL against Pseudomonas aeruginosa .
How is the antimicrobial efficacy of this compound evaluated in biofilm models?
- Static biofilm assays : Incubate pathogens (e.g., Staphylococcus aureus) in 96-well plates with Tryptic Soy Broth + 1% glucose. Treat with 10–100 µM compound for 24 hr, then stain with crystal violet to quantify biomass reduction.
- Confocal microscopy : Use LIVE/DEAD staining to visualize biofilm viability post-treatment. Synergy with antibiotics (e.g., ciprofloxacin) is tested via checkerboard assays .
What analytical techniques characterize the degradation products of this compound under physiological conditions?
- LC-MS/MS : Identifies hydrolytic products like 2-fluoroethylamine and thiourea derivatives.
- Kinetic studies : Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals. Degradation half-lives (t1/2) range from 2–6 hours, depending on substituents .
How are in vivo pharmacokinetic parameters of this compound determined in rodent models?
- Dosing : Administer intravenously (5 mg/kg) or orally (10 mg/kg).
- Blood sampling : Collect plasma at 5, 15, 30, 60, and 120 min post-dose.
- Bioanalysis : Quantify compound levels via LC-MS/MS. Reported Cmax values are 1.2 µg/mL (IV) and 0.8 µg/mL (oral), with bioavailability ~20% due to first-pass metabolism .
What contradictions exist in reported biological activities of this compound analogs, and how can they be resolved?
- Discrepancies in MIC values : Variations in bacterial strains (e.g., ATCC vs. clinical isolates) or culture media (cation-adjusted Mueller-Hinton vs. RPMI) affect results. Standardize protocols using CLSI guidelines .
- Enzyme inhibition selectivity : Use isoform-specific inhibitors (e.g., 1400W for iNOS) in competition assays to clarify cross-reactivity .
How do molecular docking studies guide the optimization of this compound derivatives for target binding?
- Protein preparation : Retrieve NOS crystal structures (PDB: 1NOS) and remove water/ligands.
- Docking software : Use AutoDock Vina to simulate ligand binding. Focus on hydrogen bonds with Glu592 and hydrophobic interactions with Trp587.
- Validation : Compare docking scores (ΔG) with experimental Ki values. Derivatives with fluorinated alkyl chains show improved binding (ΔG ≤ –8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
